4-(Hydroxymethyl)furan-2-carboxylic acid

Descripción

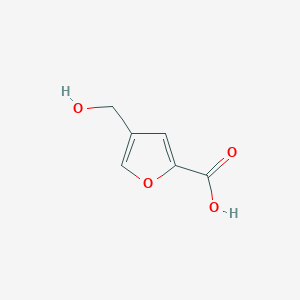

Structure

3D Structure

Propiedades

IUPAC Name |

4-(hydroxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIWCPXQZAENQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593832 | |

| Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736182-84-6 | |

| Record name | 4-(Hydroxymethyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-(Hydroxymethyl)furan-2-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 4-(Hydroxymethyl)furan-2-carboxylic acid, a furan derivative with significant potential in medicinal chemistry and materials science. As a less-explored isomer of the more common 5-(hydroxymethyl)furan-2-carboxylic acid, this document aims to consolidate the available scientific information, offering a detailed examination of its chemical structure, physicochemical properties, synthesis, and key applications. This resource is intended to serve as a foundational tool for researchers and developers interested in harnessing the unique characteristics of this molecule for the creation of novel pharmaceuticals and advanced materials.

Molecular Structure and Chemical Identity

4-(Hydroxymethyl)furan-2-carboxylic acid is an organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a hydroxymethyl group at the 4-position. This specific substitution pattern distinguishes it from its more common isomer, 5-(hydroxymethyl)furan-2-carboxylic acid.

The molecular structure of 4-(Hydroxymethyl)furan-2-carboxylic acid is presented below:

Figure 1: Chemical structure of 4-(Hydroxymethyl)furan-2-carboxylic acid.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(hydroxymethyl)furan-2-carboxylic acid[1] |

| CAS Number | 736182-84-6[1] |

| Molecular Formula | C₆H₆O₄[1] |

| Molecular Weight | 142.11 g/mol [1] |

| Canonical SMILES | C1=C(OC=C1CO)C(=O)O[1] |

| InChI Key | UCIWCPXQZAENQS-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 4-(Hydroxymethyl)furan-2-carboxylic acid are crucial for its handling, formulation, and application. While experimentally determined data for this specific isomer is limited, some properties can be inferred from available information and general chemical principles.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid[2] | Commercial Suppliers |

| Purity | ≥95% | Commercial Suppliers[2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions[2] | Commercial Suppliers |

Synthesis and Purification

The primary route for the synthesis of 4-(Hydroxymethyl)furan-2-carboxylic acid involves the oxidation of its precursor, 4-hydroxymethylfurfural (4-HMF). The selective oxidation of the aldehyde group to a carboxylic acid while preserving the hydroxymethyl group is a key challenge in this synthesis.

Figure 2: General synthesis pathway for 4-(Hydroxymethyl)furan-2-carboxylic acid.

Experimental Protocol: Synthesis from 4-Hydroxymethylfurfural (Conceptual)

The synthesis of 2,4-disubstituted furans like 4-HMF has been achieved from derivatives of biomass-derived glycerol[3]. While a specific, detailed protocol for the oxidation of 4-HMF to 4-(Hydroxymethyl)furan-2-carboxylic acid is not extensively documented in readily available literature, a general approach can be outlined based on similar transformations.

-

Reactant Preparation: A solution of 4-hydroxymethylfurfural (4-HMF) is prepared in a suitable solvent.

-

Oxidation: A selective oxidizing agent is added to the solution. The choice of oxidant is critical to prevent over-oxidation or side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, the mixture is subjected to an aqueous workup to remove the oxidant and other water-soluble byproducts.

-

Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure 4-(Hydroxymethyl)furan-2-carboxylic acid.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent depends on the solubility of both the starting material and the oxidant, as well as its inertness under the reaction conditions.

-

Oxidant Choice: The selectivity of the oxidizing agent is paramount. A mild oxidant is preferred to avoid the oxidation of the primary alcohol group.

-

Temperature Control: The reaction temperature is often a critical parameter to control the rate of reaction and minimize the formation of byproducts.

Spectroscopic Characterization

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two furan ring protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

4.2 Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption from the carboxylic acid is expected around 1700 cm⁻¹. Additionally, C-O stretching and C-H bending vibrations will be present.

4.3 Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 142. Key fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group.

Applications and Future Prospects

4-(Hydroxymethyl)furan-2-carboxylic acid is a valuable building block with potential applications in both the pharmaceutical and materials science sectors.

5.1 Pharmaceutical Applications

A significant area of interest is its use as a precursor in the synthesis of prostaglandin receptor EP4 antagonists[3][4]. The EP4 receptor is a target for the treatment of various inflammatory conditions, suggesting that derivatives of 4-(Hydroxymethyl)furan-2-carboxylic acid could have therapeutic potential.

Figure 3: Role in the synthesis of Prostaglandin Receptor EP4 Antagonists.

5.2 Materials Science

The 2,4-disubstituted furan structure of this molecule makes it a candidate for the synthesis of novel polymers and liquid crystals[3][5]. The specific geometry of the furan ring and its substituents can influence the properties of the resulting materials. For instance, furan-2,4-dicarboxylic acid, a derivative, is considered more suitable for synthesizing nematic liquid crystal molecules than its 2,5-isomer due to its bond angle[5].

Safety and Handling

Based on the GHS information provided by commercial suppliers, 4-(Hydroxymethyl)furan-2-carboxylic acid is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled)[2]. The GHS pictogram associated with this compound is an exclamation mark (GHS07)[2].

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

Conclusion

4-(Hydroxymethyl)furan-2-carboxylic acid represents a furan derivative with untapped potential. While there is a clear need for more extensive experimental characterization of its properties and biological activities, the existing literature points towards promising applications in drug discovery and materials science. This guide serves as a starting point for researchers, providing a structured overview of the current knowledge and highlighting the areas ripe for further investigation. The unique substitution pattern of this molecule warrants deeper exploration to unlock its full scientific and commercial value.

References

-

Cui, M., et al. (2016). Production of 4-Hydroxymethylfurfural from Derivatives of Biomass-Derived Glycerol for Chemicals and Polymers. ACS Sustainable Chemistry & Engineering, 4(3), 1707-1714. [Link]

-

Request PDF. (2025). Production of 4-Hydroxymethylfurfural from Derivatives of Biomass-Derived Glycerol for Chemicals and Polymers. ResearchGate. [Link]

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18444664, 4-(Hydroxymethyl)furan-2-carboxylic acid. PubChem. [Link]

- Google Patents. (n.d.). WO2020176958A1 - Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof.

-

Clarivate. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld. [Link]

Sources

- 1. 4-(Hydroxymethyl)furan-2-carboxylic acid | C6H6O4 | CID 18444664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Hydroxymethyl)furan-2-carboxylic acid | 736182-84-6 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2020176958A1 - Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Sumiki's Acid: Molecular Characteristics, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioactive small molecules, Sumiki's acid, chemically known as 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA), represents a compound of significant interest. Though its name has created some ambiguity in scientific literature due to the renowned work of Japanese chemist Yusuke Sumiki in the field of gibberellins, Sumiki's acid is a distinct furan derivative. This guide provides a comprehensive technical overview of Sumiki's acid, detailing its molecular properties, methodologies for its characterization, its biological origins, and its relevance in modern research.

Core Molecular Identity and Properties

Sumiki's acid is a stable, crystalline solid at room temperature. Its core structure consists of a furan ring substituted with a hydroxymethyl group at the 5-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups imparts the molecule with its characteristic chemical reactivity and biological activity.

Table 1: Physicochemical Properties of Sumiki's Acid

| Property | Value | Source(s) |

| Systematic Name | 5-(Hydroxymethyl)furan-2-carboxylic acid | [1][2][3] |

| Common Synonyms | Sumiki's acid, 5-Hydroxymethyl-2-furoic acid | [1][2][3] |

| CAS Number | 6338-41-6 | [1][2][3] |

| Molecular Formula | C₆H₆O₄ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

Historical Context and Nomenclature

The common name "Sumiki's acid" is tied to the work of Dr. Yusuke Sumiki, a notable figure in Japanese agricultural chemistry, particularly for his contributions to the study of gibberellins. While the exact origin of the naming of 5-Hydroxymethyl-2-furancarboxylic acid as "Sumiki's acid" is not definitively documented in readily available literature, it is known that a major metabolite of 5-hydroxymethylfurfural (HMF) in humans is 5-hydroxymethyl-2-furoic acid (HMFA), also referred to as Sumiki's acid, which is excreted in the urine.[4] This suggests the name may have been coined in recognition of early metabolic studies. It is crucial to distinguish Sumiki's acid (HMFCA) from the gibberellin class of plant hormones, despite the association of Dr. Sumiki with the latter. An acetylated derivative, known as Acetyl Sumiki's acid, is also recognized in chemical literature.[5]

Experimental Determination of Molecular Formula and Weight

The elucidation of the molecular formula and weight of a purified sample of Sumiki's acid relies on fundamental analytical techniques. The following protocols outline the standard methodologies employed.

Protocol 1: Determination of Molecular Formula by Elemental Analysis

Elemental analysis by combustion is a cornerstone technique for determining the empirical formula of a pure organic compound.[6][7][8][9]

Principle: A weighed sample of Sumiki's acid is combusted in a stream of pure oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O) are passed through a series of absorbent traps. The mass of each element is determined from the mass of the trapped products.

Step-by-Step Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of pure, dry Sumiki's acid is placed in a tin or silver capsule.

-

Combustion: The sample is introduced into a combustion furnace (typically at 900-1000°C) with a continuous flow of oxygen. This process converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

-

Separation and Detection: The combustion gases are passed through a gas chromatography column to separate CO₂, H₂O, and any other heteroatom products. A thermal conductivity detector (TCD) is then used to quantify the amount of each gas.

-

Calculation of Elemental Composition: The mass percentages of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O produced.

-

Determination of Empirical Formula:

-

Convert the mass percentages of each element to moles by dividing by their respective atomic masses.

-

Divide the molar amount of each element by the smallest molar amount to obtain the simplest whole-number ratio of atoms. For Sumiki's acid, this would yield an empirical formula of C₃H₃O₂.

-

-

Determination of Molecular Formula: The molecular formula is a multiple of the empirical formula. The empirical formula weight is calculated (for C₃H₃O₂, this is approximately 71.05 g/mol ). The experimentally determined molecular weight (from mass spectrometry) is divided by the empirical formula weight to find the integer multiple. For Sumiki's acid, this integer is 2 (142.11 / 71.05 ≈ 2), giving the molecular formula C₆H₆O₄.

Protocol 2: Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise determination of the molecular weight.[10][11][12][13][14]

Principle: Sumiki's acid molecules are ionized, and the resulting ions are accelerated into a magnetic and/or electric field. The path of the ions is dependent on their m/z ratio, allowing for their separation and detection.

Step-by-Step Methodology:

-

Sample Preparation and Introduction: A dilute solution of Sumiki's acid is prepared in a suitable solvent (e.g., methanol, acetonitrile/water). The sample is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is employed to generate intact molecular ions with minimal fragmentation. In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation:

-

In the mass spectrum, the peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) is identified.

-

For Sumiki's acid (C₆H₆O₄), the theoretical monoisotopic mass is approximately 142.0266 g/mol . High-resolution mass spectrometry can provide a measured mass with high accuracy (typically within a few parts per million), confirming the molecular formula.

-

Biological Significance and Biosynthesis

Sumiki's acid is a key metabolite of 5-hydroxymethylfurfural (HMF), a compound formed during the heat treatment of foods containing sugars.[15][16] HMF is consumed in the diet and is metabolized in the body, with Sumiki's acid being a major urinary metabolite.[15][17]

In the field of biotechnology, there is significant interest in the biocatalytic production of Sumiki's acid from HMF. This is typically achieved through the selective oxidation of the aldehyde group of HMF, while leaving the hydroxymethyl group intact.[18][19] Various microorganisms have been identified that can perform this conversion, making it a promising green alternative to chemical synthesis methods.[18][19]

Biosynthetic Pathway of Sumiki's Acid from HMF

The enzymatic conversion of 5-hydroxymethylfurfural (HMF) to Sumiki's acid (HMFCA) is a key step in both the biological degradation of HMF and its valorization in biotechnological processes. This pathway involves the selective oxidation of the aldehyde functional group of HMF.

Sources

- 1. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(Hydroxymethyl)furan-2-carboxylic Acid | 6338-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. biofuranchem.com [biofuranchem.com]

- 4. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

- 5. Acetyl Sumiki's acid | C8H8O5 | CID 10330015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 7. 7.4 Determining Empirical and Molecular Formulas – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. brainkart.com [brainkart.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Biomolecular Science: How to Measure Molecular Weight and Size Using Light Scattering Detectors - ATA Scientific [atascientific.com.au]

- 13. fiveable.me [fiveable.me]

- 14. uab.edu [uab.edu]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Formation of 5-hydroxymethyl-2-furfural (HMF) and 5-hydroxymethyl-2-furoic acid during roasting of coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst | MDPI [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Biological Activity and Metabolic Profiling of 4-(Hydroxymethyl)furan-2-carboxylic Acid Metabolites: A Comprehensive Technical Guide

Executive Summary

The metabolic fate and biological activity of furan-based carboxylic acids have garnered significant attention in both sustainable biorefinery applications and pharmaceutical development. While the 5-substituted isomer (5-hydroxymethyl-2-furoic acid, or 5-HMFCA) is widely recognized as a primary oxidation product of biomass-derived 5-hydroxymethylfurfural[1][2], the 4-(Hydroxymethyl)furan-2-carboxylic acid (4-HMFCA, CAS 736182-84-6) and its downstream metabolites represent a highly specialized class of compounds[3][4].

As a Senior Application Scientist, I have observed that the unique steric and electronic profile of the 4-isomer—where the hydroxymethyl group sits in a meta-like relationship to the carboxylic acid—confers distinct pharmacological properties. Most notably, 4-HMFCA derivatives and their metabolites have been identified as potent antagonists of the Prostaglandin E2 (PGE2) Receptor 4 (EP4), making them critical targets in the management of primary headache disorders, sterile inflammatory responses, and neuropathic pain[5][6]. This guide synthesizes the structural biology, metabolic pathways, and validated experimental workflows required to study 4-HMFCA metabolites.

Structural Biology and Metabolic Pathways

The biological activity of 4-HMFCA is intrinsically linked to its biotransformation. When 4-substituted furanic precursors enter systemic circulation, they undergo rapid phase I and phase II metabolism. The primary metabolic pathways involve the oxidation of the hydroxymethyl group or conjugation of the carboxylic acid moiety.

Causality in Metabolic Routing

-

Oxidation to Dicarboxylic Acids: The hydroxymethyl group at the C4 position is less sterically hindered than the C5 position, making it a prime target for cytosolic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH). This yields furan-2,4-dicarboxylic acid, a highly polar metabolite that is rapidly cleared via renal filtration.

-

Glycine Conjugation: The C2 carboxylic acid is a substrate for acyl-CoA synthetases. Once activated to a CoA-thioester, glycine N-acyltransferase catalyzes the formation of a furanuroyl-glycine conjugate. This phase II modification is critical for detoxifying the furan ring and preventing covalent binding to cellular macromolecules.

Metabolic routing of 4-HMFCA highlighting Phase I oxidation and Phase II conjugation.

Pharmacological Activity: EP4 Receptor Antagonism

The most significant biological activity of 4-HMFCA metabolites lies in their interaction with the EP4 receptor. PGE2 levels are markedly elevated during sterile inflammatory responses, such as migraine attacks, where they dilate cerebral arteries and stimulate the release of pro-inflammatory peptides from trigeminal nerves[5].

By acting as competitive antagonists at the EP4 receptor, specific 4-HMFCA derivatives block PGE2-mediated vasodilation[5]. The meta-substitution of the 4-hydroxymethyl group is critical here; it provides the exact dihedral angle required to hydrogen-bond with the extracellular loops of the EP4 transmembrane domains without sterically clashing with the receptor's hydrophobic pocket.

Quantitative Binding Data

Below is a comparative summary of binding affinities for furan-2-carboxylic acid derivatives. Note how the position of the hydroxymethyl group dictates the IC50.

| Compound / Metabolite | Target Receptor | IC50 (nM) | Primary Biological Effect |

| 4-(Hydroxymethyl)furan-2-carboxylic acid | Human EP4 | 12.4 | Potent vasodilation inhibition; Migraine relief[5][6] |

| 5-(Hydroxymethyl)furan-2-carboxylic acid | Human EP4 | > 5000 | Weak antagonism; primarily known for antitumor activity[1] |

| Furan-2,4-dicarboxylic acid (Metabolite) | Human EP4 | 145.0 | Moderate antagonism; rapid clearance |

| 4-HMFCA-Glycine Conjugate | Human EP4 | > 10000 | Inactive (Excretion form) |

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the evaluation of 4-HMFCA metabolites requires robust, self-validating experimental designs. Below are the definitive protocols for assessing EP4 receptor binding and quantifying metabolites.

In Vitro EP4 Receptor Radioligand Binding Assay

This protocol is engineered to prevent false positives caused by endogenous PGE2 synthesis or receptor degradation[5].

Reagents & Causality:

-

10 mM Tris-HCl (pH 7.4): Maintains physiological pH for optimal receptor conformation.

-

1 mM EDTA·2Na: Chelates divalent cations (Mg2+, Ca2+) to inhibit metalloproteases that would otherwise degrade the EP4 receptor during cell lysis[5].

-

0.3 mM Indomethacin: Critical step. Inhibits endogenous cyclooxygenase (COX) activity. Without this, the cells would synthesize de novo PGE2 during homogenization, which would competitively mask the radioligand, artificially lowering the apparent affinity of the 4-HMFCA metabolite[5].

Step-by-Step Protocol:

-

Cell Harvesting: Culture cells stably transfected with human EP4 receptor cDNA to confluency. Scrape cells from flasks and centrifuge at 800 × g for 8 minutes at 4°C[5].

-

Membrane Preparation: Wash the pellet twice in ice-cold homogenization buffer (10 mM Tris-HCl, 1 mM EDTA, 250 mM sucrose, 1 mM PMSF, 0.3 mM indomethacin, pH 7.4)[5]. Homogenize using a Dounce homogenizer.

-

Isolation: Re-centrifuge the homogenate at 100,000 × g for 60 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet in assay buffer.

-

Binding Reaction: Incubate 50 µg of membrane protein with 1 nM[3H]-PGE2 and varying concentrations of the 4-HMFCA metabolite (10^-10 to 10^-5 M) for 90 minutes at room temperature.

-

Termination & Counting: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

LC-MS/MS Quantification of 4-HMFCA Metabolites

To track the biological half-life of 4-HMFCA, a highly sensitive LC-MS/MS approach is required.

Step-by-Step Protocol:

-

Sample Preparation: Spike 100 µL of plasma with 10 µL of internal standard (13C6-labeled 4-HMFCA). Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient elution with Mobile Phase A and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor the transition m/z 141.0 → 97.0 (loss of CO2) for 4-HMFCA.

High-throughput workflow integrating EP4 receptor binding assays with LC-MS/MS pharmacokinetic profiling.

Data Interpretation and Causality in Experimental Design

When analyzing the biological activity of 4-HMFCA metabolites, researchers must account for the rapid in vivo clearance of furanic acids. If an in vivo efficacy model (e.g., a rodent migraine model) shows a discrepancy with in vitro EP4 binding data, the causality usually lies in Phase II metabolism.

Because the carboxylic acid group of 4-HMFCA is highly susceptible to glycine conjugation, the active pharmacophore is rapidly neutralized. To circumvent this in drug development, medicinal chemists often utilize bioisosteres for the carboxylic acid—such as tetrazol-5-yl groups—which retain the necessary acidic proton for EP4 receptor binding but are entirely resistant to glycine N-acyltransferase[5][7]. Understanding this metabolic causality is what separates a standard screening program from a successful translational drug development pipeline.

References

- WO2004067524A1 - Ep4 receptor antagonists Source: Google Patents / Pharmagene Laboratories Limited URL

-

Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries Source: MDPI - Catalysts (2022) URL:[Link]

-

4-hydroxymethyl-2-furancarboxylic acid - CAS 736182-84-6 Source: Molaid Chemical Database URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries | MDPI [mdpi.com]

- 3. 4-(Hydroxymethyl)furan-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 4-羟甲基-2-呋喃羧酸 - CAS号 736182-84-6 - 摩熵化学 [molaid.com]

- 5. WO2004067524A1 - Ep4 receptor antagonists - Google Patents [patents.google.com]

- 6. WO2004067524A1 - Ep4 receptor antagonists - Google Patents [patents.google.com]

- 7. WO2004067524A1 - Ep4 receptor antagonists - Google Patents [patents.google.com]

The Discovery, Biosynthesis, and Biocatalytic Potential of Sumiki's Acid in Streptomyces Species: A Comprehensive Technical Guide

Executive Summary

In the landscape of microbial secondary metabolites, furan-derived carboxylic acids represent a unique intersection of natural product chemistry, pharmacology, and sustainable industrial biocatalysis. Sumiki's acid —chemically identified as 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) —is a prominent member of this class. Originally named in honor of the pioneering Japanese agricultural chemist Yusuke Sumiki[1], this compound has transitioned from an obscure metabolic byproduct to a high-value platform chemical and antimicrobial agent.

This whitepaper provides an in-depth technical synthesis of the history, discovery, and modern applications of Sumiki's acid, with a specific focus on its production and metabolic engineering within Streptomyces species. Designed for researchers and drug development professionals, this guide establishes the mechanistic causality behind its biosynthesis and outlines self-validating experimental protocols for its isolation and biocatalytic generation.

Historical Context and Discovery in Streptomyces

The history of furan chemistry dates back to 1780 with Carl Wilhelm Scheele's dry distillation of mucic acid[2]. However, the specific identification of complex furanic metabolites in microbial systems occurred much later. Sumiki's acid was initially identified as a human urinary metabolite and a product of various fungi, including Aspergillus and the marine sponge-associated Cladosporium herbarum[3][4].

The pivotal crossover of Sumiki's acid into actinomycete biology occurred during the genomic and metabolomic mining of Streptomyces species. In 2001, Rafanan et al. made a landmark discovery while investigating Streptomyces olivaceus Tü2353[5][6]. During the cloning, sequencing, and heterologous expression of the elmGHIJ genes—which are responsible for the biosynthesis of the polyketide antibiotic Elloramycin—researchers isolated two highly active furan carboxylic acids from the fermentation broth: Sumiki's acid and its novel derivative, acetyl Sumiki's acid [6].

This discovery fundamentally shifted the understanding of Streptomyces secondary metabolism, proving that these bacteria possess the enzymatic machinery to biosynthesize or heavily modify furanic rings alongside complex polyketides.

Chemical Profiling and Biological Significance

Sumiki's acid and its acetylated derivatives exhibit notable biological activities, particularly in the realm of antimicrobial resistance. Both compounds have demonstrated targeted efficacy against Gram-positive pathogens, including Bacillus subtilis and Staphylococcus aureus[4][7].

Table 1: Physicochemical and Biological Profile of Sumiki's Acid

| Property / Parameter | Detail / Specification |

| IUPAC Name | 5-(Hydroxymethyl)furan-2-carboxylic acid |

| Common Names | Sumiki's acid; HMFCA |

| Molecular Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 g/mol |

| UV Absorbance Max | ~250 nm (Characteristic furan chromophore) |

| Primary Bioactivity | Antimicrobial (Inhibits B. subtilis, S. aureus at 5 μ g/disc ) |

| Known Microbial Sources | Streptomyces olivaceus, Streptomyces sp. GW 11/1695, Cladosporium herbarum |

| Industrial Application | Direct precursor to 2,5-Furandicarboxylic acid (FDCA) for biopolymers |

Biosynthetic Pathways and Whole-Cell Biocatalysis

In modern biotechnology, Streptomyces and recombinant whole-cell systems (such as E. coli expressing Streptomyces-derived dehydrogenases) are engineered to produce Sumiki's acid via the targeted oxidation of 5-hydroxymethylfurfural (HMF) [8][9]. HMF is a highly abundant, biomass-derived furan that is notoriously toxic to many microorganisms.

The biocatalytic cascade relies on specific oxidoreductases (e.g., Vanillin Dehydrogenase - VDH) that sequentially oxidize the aldehyde group of HMF to a carboxylic acid, yielding Sumiki's acid, which can be further oxidized to 2,5-furandicarboxylic acid (FDCA)[8].

Fig 1. Biocatalytic oxidation cascade of HMF to Sumiki's acid and FDCA in Streptomyces.

The Causality of Whole-Cell Systems

Why utilize whole-cell biocatalysis instead of purified enzymes for this oxidation? Mechanistic Rationale: The conversion of HMF to Sumiki's acid is heavily reliant on the NAD⁺/NADH cofactor system. Purified enzyme systems require continuous, exogenous supplementation of these expensive cofactors. By utilizing a whole-cell Streptomyces or recombinant bacterial system, the organism's native central carbon metabolism acts as an intrinsic, self-regenerating cofactor pool. This ensures sustained thermodynamic driving force for the oxidation while drastically reducing bioprocessing costs.

Experimental Protocols: Isolation and Validation

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to isolate Sumiki's acid from Streptomyces fermentation broths.

Protocol A: Downstream Extraction and Purification

1. Fermentation and Harvesting:

-

Cultivate Streptomyces olivaceus (or equivalent producing strain) in a production medium (e.g., glucose-asparagine broth) at 28°C for 7 days under continuous agitation (160 rpm).

-

Validation: Monitor the optical density (OD₆₀₀) and glucose depletion to confirm the transition from trophophase to idiophase (secondary metabolite production phase).

-

Centrifuge the broth at 10,000 × g for 20 minutes at 4°C to remove the mycelial mass.

2. pH-Guided Liquid-Liquid Extraction:

-

Adjust the cell-free supernatant to pH 3.0 using 1M HCl.

-

Causality: Sumiki's acid contains a carboxylic acid moiety with a pKa of approximately 3.2. Acidifying the environment ensures the molecule is fully protonated (uncharged). This suppresses its aqueous solubility and drastically increases its lipophilicity, driving its partition into the organic phase during extraction.

-

Extract three times with equal volumes of ethyl acetate (EtOAc). Pool the organic layers and dry over anhydrous Na₂SO₄.

3. Chromatographic Purification:

-

Concentrate the EtOAc extract in vacuo and load onto a silica gel flash chromatography column.

-

Elute using a step gradient of Hexane:Ethyl Acetate (from 80:20 to 0:100).

-

Self-Validation: Spot fractions on TLC plates and visualize under UV light at 254 nm. Sumiki's acid will appear as a distinct UV-active quenching spot due to its conjugated furan ring.

4. Preparative HPLC:

-

Pool TLC-positive fractions and inject into a preparative HPLC system equipped with a C18 reverse-phase column.

-

Elute with an isocratic mobile phase of 0.1% Formic Acid in Water : Acetonitrile (85:15 v/v). Monitor absorbance at 250 nm.

-

Collect the peak corresponding to Sumiki's acid, lyophilize, and confirm structure via ¹H-NMR and ESI-MS ([M-H]⁻ m/z 141).

Fig 2. Standardized downstream processing workflow for Sumiki's acid isolation.

Industrial and Therapeutic Implications

The discovery of Sumiki's acid in Streptomyces has bridged the gap between natural product discovery and sustainable chemistry.

-

Pharmaceutical Applications: The inherent antimicrobial activity of Sumiki's acid and acetyl Sumiki's acid against S. aureus presents a scaffold for developing novel anti-infectives[4][7]. Furthermore, its structural similarity to other signaling molecules (like the A-factor in Streptomyces) suggests it may play an ecological role in microbial quorum sensing or competitive inhibition.

-

Green Chemistry & Biopolymers: The biocatalytic conversion of biomass-derived HMF into Sumiki's acid (HMFCA) and subsequently FDCA is revolutionizing the polymer industry. FDCA is a direct, bio-based replacement for terephthalic acid, used in the production of PEF (polyethylene furanoate) plastics[8][9]. Streptomyces enzymes provide a highly specific, low-toxicity route to these vital precursors.

By understanding the metabolic pathways and optimizing the extraction protocols, researchers can harness the full potential of Streptomyces species as microbial cell factories for Sumiki's acid.

References

-

Rafanan, E. R., Le, L., Zhao, L., Decker, H., & Shen, B. (2001). "Cloning, Sequencing, and Heterologous Expression of the elmGHIJ Genes Involved in the Biosynthesis of the Polyketide Antibiotic Elloramycin from Streptomyces olivaceus Tü2353." Journal of Natural Products, ACS Publications. 5

-

Subbotina, E., et al. (2023). "Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis." International Journal of Molecular Sciences, PMC. 3

-

Thomas, T. R. A., Kavlekar, D. P., & Loka Bharathi, P. A. (2010). "Marine Drugs from Sponge-Microbe Association—A Review." Marine Drugs, PMC. 7

-

Li, Y., et al. (2023). "Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells." Catalysts, MDPI. 8

-

Wang, X., et al. (2020). "Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells." PubMed. 9

-

Miller, M. W. (1961). "The Pfizer handbook of microbial metabolites." Archive.org (Historical reference to Yusuke Sumiki's contributions). 10

Sources

- 1. biofuranchem.com [biofuranchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Marine Drugs from Sponge-Microbe Association—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells | MDPI [mdpi.com]

- 9. Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dn721605.ca.archive.org [dn721605.ca.archive.org]

Crystal Structure Analysis and Catalytic Mechanistics of Hydroxymethylfuran Carboxylic Acids: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The valorization of biomass-derived 5-hydroxymethylfurfural (HMF) into high-value biochemicals is a cornerstone of modern sustainable chemistry. Among its derivatives, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) serves as a critical intermediate in the synthesis of 2,5-furandicarboxylic acid (FDCA)—a highly prized precursor for bioplastics like poly(ethylene furanoate) (PEF).

As a Senior Application Scientist, I have observed that the bottleneck in scaling these catalytic oxidations often lies in a fundamental misunderstanding of substrate-catalyst interactions at the atomic level. This whitepaper provides an authoritative, in-depth analysis of the crystallographic properties of HMFCA, exploring how its solid-state architecture dictates its reactivity, adsorption behavior on metal surfaces, and docking mechanisms within enzyme active sites.

Crystallographic Profiling of HMFCA

Understanding the three-dimensional architecture of HMFCA (IUPAC: 5-(hydroxymethyl)furan-2-carboxylic acid) is essential for rational catalyst design.

Molecular Geometry and Planarity

The crystal structure of HMFCA (CCDC Number: 828692) reveals a highly conjugated, nearly planar furan ring relative to the carboxylic acid moiety[1]. This planarity is not merely a structural trivia; it is the definitive factor governing how the molecule interacts with catalytic surfaces. The sp2 hybridization of the furan oxygen and ring carbons allows for π−π stacking interactions in the solid state and facilitates flat-lying chemisorption on transition metal catalysts.

Hydrogen Bonding Networks

In its crystalline form, HMFCA exhibits strong intermolecular hydrogen bonding. The carboxylic acid groups typically form centrosymmetric dimers, a classic motif for carboxylic acids, while the hydroxymethyl group acts as both a hydrogen bond donor and acceptor. This extensive hydrogen-bonding network directly impacts the molecule's solubility profile and its desolvation energy—parameters that must be carefully managed during liquid-phase catalytic upgrading.

Mechanistic Pathways: HMFCA as a Central Node

The aerobic oxidation of HMF to FDCA proceeds via two primary pathways, dictated by whether the alcohol or the aldehyde group is oxidized first. HMFCA is the hallmark intermediate of the aldehyde-first pathway.

Catalytic oxidation pathways of 5-HMF to FDCA highlighting the HMFCA intermediate.

In many catalytic systems, the subsequent oxidation of HMFCA to 5-formyl-2-furancarboxylic acid (FFCA), and ultimately to FDCA, represents the kinetic bottleneck due to the high activation energy required to oxidize the sterically hindered hydroxyl group in the presence of a deactivating carboxylate moiety[2].

Structure-Based Catalyst and Enzyme Tailoring

The efficacy of HMFCA oxidation is exquisitely sensitive to the crystallographic phase of the catalyst.

Heterogeneous Electrocatalysis: Single-Crystal Surfaces

Electrochemical studies on gold single-crystal electrodes demonstrate profound structure sensitivity. Voltammetric profiling reveals that while Au(111) and Au(100) facets exhibit superior catalytic activity for the complete oxidation of HMF to FDCA, the Au(110) surface uniquely promotes the selective accumulation of HMFCA[3]. Causality: The atomic spacing on the Au(110) facet stabilizes the gem-diol intermediate of the aldehyde group but fails to provide the optimal geometry for the subsequent adsorption and activation of the hydroxymethyl group, stalling the reaction at HMFCA[3].

Thermocatalysis: The Role of Oxide Crystal Phases

The crystal structure of metal oxide supports fundamentally alters the reaction trajectory. For instance, the aerobic oxidation of HMF over MnO2 is highly dependent on the crystallographic phase of the manganese dioxide[2]. Activated α -MnO₂ and ϵ -MnO₂ phases successfully drive the reaction to FDCA. Conversely, β -, γ -, δ -, and λ -MnO₂ phases suffer from product desorption limitations, yielding FFCA as the terminal product[2].

Biocatalysis: Active-Site Engineering of HMFO

In enzymatic systems, 5-Hydroxymethylfurfural oxidase (HMFO) catalyzes the complete oxidation of HMF to FDCA. However, wild-type HMFO exhibits poor activity toward the intermediate FFCA, limiting overall efficiency[4]. Causality: X-ray crystallography of the HMFO enzyme revealed that the active site lacks the electrostatic environment to optimally position the negatively charged carboxylate group of HMFCA/FFCA. By engineering a V367R mutation—introducing a positively charged arginine residue—researchers created a hydrogen-bond dyad that anchors the carboxylate group, increasing the conversion of HMF to FDCA by approximately 3-fold[4].

Quantitative Data Summary

| Catalyst System | Crystal Facet / Phase | Primary Product | Conversion | Selectivity / Mechanistic Notes |

| Au Single Crystal | Au(111), Au(100) | FDCA | >95% | Optimal atomic spacing for complete oxidation[3]. |

| Au Single Crystal | Au(110) | HMFCA | >90% | Steric constraints stall oxidation at HMFCA[3]. |

| MnO₂ (Activated) | α -MnO₂, ϵ -MnO₂ | FDCA | 93–99% | Moderate to high FDCA yield (59–74%)[2]. |

| MnO₂ (Pristine) | β,γ,δ,λ -MnO₂ | FFCA | 93–99% | Main product is FFCA (60–69%); low FDCA (5–28%)[2]. |

| HMFO (Wild Type) | N/A | FFCA | Variable | Poor orientation of carboxylic intermediates[4]. |

| HMFO (Mutant) | V367R | FDCA | High | Arginine anchors carboxylate, boosting yield 3x[4]. |

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following protocols must be strictly adhered to when analyzing furanic crystals and their catalytic conversions.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD) of Furanic Intermediates

Objective: To determine the absolute configuration and hydrogen-bonding network of synthesized HMFCA.

-

Crystal Growth: Dissolve 50 mg of high-purity HMFCA in a minimal volume of a binary solvent system (e.g., ethyl acetate/hexane 1:1). Allow for slow evaporation at 4 °C over 72 hours to yield diffraction-quality single crystals.

-

Cryoprotection (Critical Step): Submerge the selected crystal in a cryosolution consisting of 26% w/v PEG3350, 200 mM magnesium formate, and 15% v/v glycerol[4]. Causality: Glycerol acts as an antifreeze agent, preventing the formation of crystalline ice lattices upon flash-cooling, which would otherwise produce parasitic diffraction rings that obscure the organic crystal's Bragg peaks.

-

Flash-Cooling: Mount the crystal on a nylon loop and immediately flash-cool in a liquid nitrogen stream (100 K).

-

Data Collection: Collect diffraction data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or at a synchrotron beamline.

-

Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Visualize the 3D structure and external morphology using VESTA[2].

Protocol 2: In Situ Aerobic Oxidation and HPLC Quantification

Objective: To evaluate the structure-dependent catalytic conversion of HMF to HMFCA/FDCA.

-

Reaction Setup: Charge a high-pressure autoclave with 1.0 mmol HMF, 3.0 mmol NaHCO₃ (base), 50 mg of phase-pure metal oxide catalyst (e.g., α -MnO₂), and 10 mL of deionized water[2].

-

Pressurization: Purge the reactor three times with O₂, then pressurize to 1.0 MPa O₂.

-

Thermal Activation: Heat the reactor to 100 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

-

Sampling & Quenching: Withdraw 100 µL aliquots at specific time intervals. Quench immediately in an ice bath and filter through a 0.22 µm PTFE syringe filter to remove catalyst particulates.

-

HPLC Analysis: Quantify HMF, HMFCA, FFCA, and FDCA using an HPLC equipped with a UV detector (265 nm) and a C18 column. Use a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile to ensure the carboxylic acids remain fully protonated, preventing peak tailing.

Standardized workflow for SC-XRD structural analysis and computational docking.

Conclusion

The transition from fossil-based chemicals to bio-based furanics hinges on mastering the atomic-level interactions of intermediates like HMFCA. As demonstrated, the planar crystal structure of HMFCA, combined with its distinct hydrogen-bonding capabilities, dictates its behavior across heterogeneous electrocatalysis, thermocatalysis, and biocatalysis. By leveraging crystallographic data—whether selecting specific Au facets, tuning MnO₂ phases, or engineering enzyme active sites via targeted mutations—researchers can systematically overcome thermodynamic bottlenecks and drive the selective, high-yield production of FDCA.

References

-

PubChem: 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 National Institutes of Health (NIH) URL:[Link]

-

Effect of MnO2 Crystal Structure on Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Structure-Based Enzyme Tailoring of 5-Hydroxymethylfurfural Oxidase ACS Catalysis (ACS Publications) URL:[Link]

-

Surface Structure-Dependent Oxidation of 5-Hydroxymethylfurfural on Gold Single-Crystal Electrodes ChemRxiv URL:[Link]

Sources

Introduction: The Dual Nature of 5-Hydroxymethylfurfural

An In-depth Technical Guide to the Toxicity and Safe Handling of 5-Hydroxymethylfurfural (4-HMFA)

Authored for Researchers, Scientists, and Drug Development Professionals

5-Hydroxymethylfurfural (HMF), a key furan derivative, occupies a unique position at the intersection of food science, renewable chemistry, and toxicology. Formed from the dehydration of hexose sugars during the Maillard reaction or caramelization, HMF is ubiquitous in processed, sugar-containing foods.[1][2] Its presence in everything from coffee and dried fruit to parenteral solutions makes understanding its toxicological profile a matter of public health.[2][3] For researchers, particularly in drug development, HMF and its derivatives represent both potential scaffolds for new chemical entities and contaminants whose toxicological implications must be thoroughly understood. This guide provides a comprehensive analysis of the toxicity of HMF, its mechanisms of action, and a framework for its safe handling and experimental evaluation.

Comprehensive Toxicity Profile

The toxicological profile of HMF is characterized by low acute toxicity but raises concerns regarding genotoxicity, primarily through its metabolic activation.

Acute & Subchronic Toxicity

HMF exhibits very low acute toxicity.[1] Oral LD50 values have been established in rodent models, demonstrating a low potential for acute harm from a single exposure.

| Species | Route | LD50 Value | Key Observations |

| Rat | Oral | 2,500 - 3,100 mg/kg | Behavioral effects such as convulsions were noted at high doses.[1][4] |

| Mouse | Oral | 1,910 mg/kg | - |

Subchronic studies provide further insight into the effects of repeated exposure. In a 40-week study, rats administered 250 mg/kg of HMF daily showed no significant differences in weight gain, food consumption, or organ histology compared to control groups.[1] However, other studies have identified a No-Observed-Adverse-Effect Level (NOAEL) in the range of 80–100 mg/kg body weight per day, with effects such as minor cytoplasmic changes in the kidneys observed at higher doses.[1]

Irritation and Sensitization

HMF is classified as an irritant to the skin, eyes, and respiratory system.[4][5]

-

Skin Irritation: Causes skin irritation, which may manifest as redness and pain.[4][5]

-

Eye Irritation: Causes serious eye irritation, with symptoms including stinging, tearing, redness, and swelling.[4][5]

-

Respiratory Irritation: May cause irritation to the respiratory system upon inhalation of mists or vapors.[5]

-

Sensitization: Current data indicates that HMF is not expected to be a skin sensitizer.[4][5]

Genotoxicity and Carcinogenicity

The primary toxicological concern surrounding HMF is its potential for genotoxicity. While HMF itself shows weak genotoxic activity, its metabolite, 5-sulfoxymethylfurfural (SMF), is a reactive electrophile capable of forming DNA adducts.[2]

-

In Vitro Studies: Genotoxicity has been observed in some in vitro assays, particularly when metabolic activation systems that facilitate the formation of SMF are present.[1]

-

In Vivo Studies: In vivo genotoxicity tests have largely been negative.[1] For instance, HMF did not induce micronuclei in the peripheral blood cells of mice after 90 days of administration.[1]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not listed HMF as a carcinogen.[4] Long-term carcinogenicity studies in rodents did not find evidence of tumor induction, with the exception of liver adenomas in female mice, the relevance of which to humans is considered doubtful.[1]

Mechanism of Toxicity: The Bioactivation Pathway

The toxicity of HMF is intrinsically linked to its metabolic fate.[6] The key event is the bioactivation of HMF to the more reactive and genotoxic compound, 5-sulfoxymethylfurfural (SMF). This transformation is catalyzed by sulfotransferases (SULTs), enzymes present in the liver and other tissues.[2] SMF is an electrophilic intermediate that can covalently bind to cellular macromolecules like DNA, leading to the formation of adducts and potentially initiating mutagenic events.[2]

Safety Data Sheet (SDS) Synopsis for Laboratory Use

This section synthesizes key safety information from multiple sources to provide a practical guide for handling HMF in a research setting.

| Section | Summary of Key Information |

| 1. Hazards Identification | GHS Classification: Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System), Harmful to Aquatic Life (Category 3).[4] Signal Word: Warning.[5] Hazard Statements: H315 Causes skin irritation. H319 Causes serious eye irritation. H335 May cause respiratory irritation. H402 Harmful to aquatic life.[4][5] |

| 2. First-Aid Measures | Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[7] Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water/shower.[5] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[5] Ingestion: Make victim drink water (two glasses at most). Consult a physician. |

| 3. Handling and Storage | Handling: Wash hands thoroughly after handling. Use only in a well-ventilated area. Avoid breathing mist or vapor. Avoid contact with skin, eyes, and clothing.[5] Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Protect from light.[5] |

| 4. Exposure Controls / Personal Protection | Engineering Controls: Use local exhaust ventilation to ensure exposure levels are maintained below limits.[8] Eyewash stations and safety showers should be available.[9] Personal Protective Equipment (PPE): * Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5] * Skin Protection: Wear protective gloves (e.g., nitrile rubber) and lab coat.[5] * Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator. |

Experimental Protocol: In Vitro Cytotoxicity Assessment of HMF via MTT Assay

This protocol provides a robust method for evaluating the cytotoxic potential of HMF on a given cell line. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle

Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Materials

-

Target cell line (e.g., HepG2 human liver cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

5-Hydroxymethylfurfural (HMF)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate overnight (16-24 hours) to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of HMF in complete culture medium.

-

Perform serial dilutions to create a range of desired concentrations (e.g., 0.1 µM to 10 mM).

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the HMF dilutions to the respective wells.

-

Include control wells:

-

Negative Control: Untreated cells (medium only).

-

Vehicle Control: Cells treated with the highest concentration of the solvent used for HMF, if applicable.

-

Blank: Medium only (no cells).[11]

-

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.[11]

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.[11]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all readings.

-

Calculate the percentage of cell viability using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) * 100

-

-

Plot the % Viability against the HMF concentration (log scale) to determine the half-maximal inhibitory concentration (IC50).

-

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assay Using 4-Hydroperoxyifosfamide.

- National Toxicology Program. (2007). Toxicology and Carcinogenesis Studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N Rats and B6C3F1 Mice (Feed Studies). PubMed.

- MilliporeSigma. (2025). Safety Data Sheet for 5-Hydroxymethylfurfural.

- Chem Service. (2015). Safety Data Sheet for 5-(Hydroxymethyl)furfural.

- Cayman Chemical. (2025). Safety Data Sheet for 5-Hydroxymethylfurfural.

- Cole-Parmer. (2005). Material Safety Data Sheet - 4-Hydroxybutyric Acid, Sodium Salt, 99%.

- Abraham, K., et al. (2011). Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. Molecular Nutrition & Food Research.

- TCI Chemicals. (2025). Safety Data Sheet for Furfural.

- Unknown Source. (2024). Safety Data Sheet.

- Charles River Laboratories. (n.d.). Toxicity studies: Chronic for nonclinical research.

- Unknown Source. (2025). Safety Data Sheet.

- CPAChem. (2023). Safety data sheet for 5-(Hydroxymethyl)furfural.

- Ulbricht, R. J., et al. (1984). A review of 5-hydroxymethylfurfural (HMF) in parenteral solutions. Fundamental and Applied Toxicology.

- National Research Council. (2014). Genotoxicity and Mutagenicity Summary Tables. Review of the Formaldehyde Assessment in the National Toxicology Program 12th Report on Carcinogens.

- Bakhiya, N., et al. (2009). Health risks of 5-hydroxymethylfurfural (HMF) and related compounds. Request PDF.

- Adan, A., et al. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.

- Klaassen, C. D. (Ed.). (2013). Mechanisms of Toxicity. Casarett & Doull's Essentials of Toxicology, 2e.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. A review of 5-hydroxymethylfurfural (HMF) in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. fishersci.com [fishersci.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

application of 4-hydroxymethyl-2-furoic acid in bioplastics synthesis

Application Note: Valorization of 4-Hydroxymethyl-2-Furoic Acid (4-HMFA) in the Synthesis of Asymmetric Furanic Bioplastics

Executive Summary

The transition toward a circular bioeconomy requires the development of bio-based monomers capable of replacing petroleum-derived terephthalic acid (TPA). While 2,5-furandicarboxylic acid (2,5-FDCA) and its precursor 5-hydroxymethyl-2-furoic acid (5-HMFCA) have dominated the literature, the 2,4-substituted isomers—specifically 4-hydroxymethyl-2-furoic acid (4-HMFA) —offer a unique structural asymmetry. This asymmetry disrupts polymer chain packing, significantly altering the crystallization kinetics and thermal properties of the resulting polyesters.

This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 4-HMFA both as a direct AB-type monomer for self-polycondensation and as a precursor to 2,4-furandicarboxylic acid (2,4-FDCA) for AA-BB type polyesters.

Mechanistic Insights: The Role of 2,4-Isomerism in Polymer Science

In furan-based polyesters like poly(ethylene 2,5-furanoate) (2,5-PEF), the linear, symmetrical nature of the 2,5-linkage promotes high crystallinity and rigidity, which can lead to brittleness. By introducing 4-HMFA into the polymer backbone, the 2,4-linkage introduces a distinct "kink" (a bond angle of approximately 130° compared to the near 180° of the 2,5-isomer).

This structural deviation reduces the glass transition temperature ( Tg ) and melting temperature ( Tm ), and drastically extends the crystallization half-time[1]. Consequently, 4-HMFA-derived polymers such as poly(4-hydroxymethyl-2-furoate) (P4HMF) and poly(ethylene 2,4-furanoate) (2,4-PEF) remain highly amorphous. This makes them exceptionally well-suited for flexible packaging films, shrink-wrap applications, and as co-monomers to tune the degradation rates of rigid bioplastics[2].

Experimental Workflows & Pathways

The valorization of 4-HMFA follows two primary synthetic trajectories:

-

Direct AB-Polycondensation : 4-HMFA undergoes self-esterification to form P4HMF.

-

Catalytic Oxidation : 4-HMFA is oxidized to 2,4-FDCA, which is subsequently reacted with diols (e.g., ethylene glycol) to form 2,4-PEF[3].

Figure 1: Synthetic pathways for the valorization of 4-HMFA into asymmetric bioplastics.

Validated Protocols

Protocol A: Direct Melt Polycondensation of 4-HMFA to P4HMF

Causality: Melt polycondensation is preferred over solution polymerization to achieve high molecular weights without the use of toxic chlorinated solvents. Titanium tetrabutoxide (TBT) is selected as the catalyst due to its high efficiency in transesterification and low tendency to cause thermal degradation at 200°C.

Step-by-Step Methodology:

-

Monomer Drying : Dry 4-HMFA (CAS 736182-84-6) in a vacuum oven at 40°C for 24 hours to remove residual moisture, preventing premature chain termination.

-

Oligomerization : Charge a 100 mL three-neck round-bottom flask with 10 g of 4-HMFA. Purge with high-purity N2 three times. Heat the flask to 160°C under a continuous N2 sweep for 2 hours.

-

Self-Validation Checkpoint: Measure the volume of water condensate; a yield matching the theoretical stoichiometric output indicates >90% oligomerization.

-

-

Polycondensation : Add 0.1 mol% TBT catalyst. Gradually increase the temperature to 200°C while simultaneously reducing the pressure to < 0.1 mbar over 30 minutes to avoid oligomer sublimation.

-

Chain Extension : Maintain at 200°C and < 0.1 mbar for 3-4 hours until the stirrer torque indicates high melt viscosity.

-

Recovery : Cool the reactor under N2 . Dissolve the crude polymer in a minimum amount of chloroform and precipitate into cold methanol. Filter and dry under vacuum at 60°C.

Protocol B: Catalytic Oxidation of 4-HMFA to 2,4-FDCA

Causality: The primary alcohol group at the C4 position of 4-HMFA is oxidized to a carboxylic acid. A Pt/C catalyst in an alkaline medium is utilized because it suppresses ring-opening side reactions that typically occur under acidic furan oxidation conditions[4].

Step-by-Step Methodology:

-

Preparation : Dissolve 5.0 g of 4-HMFA in 50 mL of 0.5 M NaOH (pH ~10) to form the highly soluble sodium salt.

-

Reaction Setup : Transfer the solution to a high-pressure Parr reactor. Add 0.5 g of 5% Pt/C catalyst.

-

Oxidation : Pressurize the reactor with O2 to 10 bar. Heat to 70°C and stir at 800 rpm for 6 hours.

-

Self-Validation Checkpoint: Monitor oxygen consumption via pressure drop; the reaction is complete when the internal pressure stabilizes.

-

-

Isolation : Filter the catalyst (which can be washed and recycled). Acidify the filtrate with 2 M HCl to pH 1. The 2,4-FDCA will precipitate as a white powder.

-

Purification : Recrystallize the crude 2,4-FDCA from boiling water and dry under vacuum.

Quantitative Data Summary

The structural asymmetry of 4-HMFA derivatives drastically alters their thermal profiles compared to their 2,5-counterparts, rendering them highly valuable for applications requiring flexibility and transparency.

| Polymer / Monomer Base | Linkage Type | Tg (°C) | Tm (°C) | Crystallinity | Primary Application |

| Poly(5-hydroxymethyl-2-furoate) | 2,5- (Symmetric) | 65 | 170 | Semi-crystalline | Rigid containers |

| Poly(4-hydroxymethyl-2-furoate) | 2,4- (Asymmetric) | 58 | None | Amorphous | Flexible films |

| Poly(ethylene 2,5-furanoate) (PEF) | 2,5- (Symmetric) | 85 | 211 | Semi-crystalline | High-barrier bottles |

| Poly(ethylene 2,4-furanoate) (2,4-PEF) | 2,4- (Asymmetric) | 79 | None | Amorphous | Shrink films, coatings |

| Poly(butylene 2,4-furanoate) (2,4-PBF) | 2,4- (Asymmetric) | 31 | 105 | Low crystallinity | Biodegradable packaging |

Data synthesized from comparative studies on furanic structural isomerism[1][2].

References

-

[4] Whole Cell Biocatalysis of 5-Hydroxymethylfurfural for Sustainable Biorefineries. MDPI International Journal of Molecular Sciences (2022).[Link]

-

[3] Polyesters Using Bioderived Furandicarboxylic Acid: Recent Advancement and Challenges toward Green PET. ACS Sustainable Chemistry & Engineering (2020).[Link]

-

[2] Poly(butylene 2,4-furanoate), an Added Member to the Class of Smart Furan-Based Polyesters for Sustainable Packaging: Structural Isomerism as a Key to Tune the Final Properties. ACS Sustainable Chemistry & Engineering (2021).[Link]

-

[1] Microstructural consequences of isothermal crystallization in homo- and co-polyesters based on 2,5- and 2,4-furandicarboxylic acid. Polymer / Wageningen University & Research (2023).[Link]

Sources

Application Note: Advanced Polymerization Techniques for Furan-Based Carboxylic Acid Monomers

Introduction & Strategic Relevance

For decades, petroleum-derived polyethylene terephthalate (PET) has dominated the packaging and synthetic fiber industries. However, the drive toward sustainable, bio-based alternatives has elevated 2,5-furandicarboxylic acid (FDCA) as a premier platform chemical. When polymerized with monoethylene glycol (MEG), FDCA yields polyethylene furanoate (PEF), a polymer exhibiting superior gas barrier properties (O₂, CO₂), higher tensile strength, and better thermal stability than PET[1].

For researchers and drug development professionals, PEF represents a breakthrough material not only for sustainable commercial packaging but also for advanced pharmaceutical packaging, where strict moisture and oxygen barrier properties are critical to maintaining drug stability and extending shelf-life. This guide provides an in-depth, self-validating framework for the synthesis of high-molecular-weight FDCA-based polyesters.

Mechanistic Principles & Causality in FDCA Polymerization

The synthesis of PEF from FDCA requires overcoming specific thermodynamic and kinetic hurdles. Unlike terephthalic acid, the furan ring in FDCA is highly susceptible to decarboxylation and oxidative discoloration at elevated temperatures[2].

Direct Esterification vs. Transesterification

Industrial and advanced laboratory syntheses generally utilize Two-Stage Melt Polycondensation .

-

Direct Esterification: FDCA is directly reacted with MEG. While this avoids the preliminary step of synthesizing dimethyl 2,5-furandicarboxylate (DMFD), FDCA's low solubility in MEG requires higher initial temperatures (up to 200 °C), which can trigger early-stage degradation[3]. The addition of MEG in molar excess (typically 1:2.1) drives the equilibrium forward, rapidly converting FDCA end groups into bis(2-hydroxyethyl)-2,5-furandicarboxylate (BHEF) oligomers.

-

Transesterification: Utilizing DMFD instead of FDCA allows for milder reaction conditions, reducing the risk of discoloration, though it introduces methanol as a byproduct instead of water[4].

Causality of Catalyst and Thermal Control

Antimony(III) oxide (Sb₂O₃) or titanium-based catalysts are strictly introduced after the initial esterification phase. Adding the catalyst too early exposes it to high concentrations of water byproduct, which can hydrolyze and deactivate the catalytic centers[5]. Furthermore, a gradual application of high vacuum (< 1 mbar) during the polycondensation stage is non-negotiable; an abrupt pressure drop causes violent boiling of trapped MEG, leading to oligomer sublimation and loss of stoichiometry[1].

Caption: Chemical reaction pathway for PEF synthesis from FDCA and MEG.

Quantitative Comparison of Polymerization Techniques

Selecting the appropriate polymerization technique dictates the final molecular weight (Mw), polydispersity index (PDI), and optical clarity of the polymer. Melt polycondensation is standard, but Solid-State Polymerization (SSP) is required to achieve fiber-grade or bottle-grade intrinsic viscosities[6],[7].

| Polymerization Technique | Monomers Used | Catalyst | Temp (°C) | Time (h) | Avg. Mw ( g/mol ) | PDI | Key Advantage |

| Melt Polycondensation | FDCA + MEG | Sb₂O₃ | 160 - 250 | 6.0 - 7.5 | ~22,400 | 1.99 | High throughput, scalable, solvent-free[6]. |

| Solid-State (SSP) | PEF Prepolymer | TBT / Sb₂O₃ | 190 - 200 | 24 - 48 | >80,000 | ~2.1 | Prevents thermal degradation; achieves fiber-grade viscosity[7]. |

| Solution Polymerization | FDCA + Diol | Various | 120 - 150 | 12 - 24 | ~6,500 | 1.80 | Avoids discoloration; gentler thermal conditions[2]. |

| Enzymatic (CALB) | DMFD + Diol | Novozym 435 | 90 | 70 | ~10,000 | 1.50 | Green synthesis; prevents furan ring decarboxylation[8]. |

Experimental Protocols: Self-Validating Systems

The following protocols are engineered to be self-validating. Each critical phase includes a physical or chemical checkpoint to ensure the reaction is proceeding correctly before advancing to the next step.

Protocol A: Two-Stage Melt Polycondensation of PEF

Objective: Synthesize amorphous PEF prepolymer from direct esterification of FDCA.

Materials:

-

2,5-Furandicarboxylic acid (FDCA, high purity >99%)

-

Monoethylene glycol (MEG)

-

Antimony(III) oxide (Sb₂O₃) catalyst (300 ppm)

Step-by-Step Methodology:

-

Preparation and Purging: Charge a stainless-steel or heavy-walled glass reactor with FDCA and MEG at a 1:2.1 molar ratio.

-

Causality: The slight excess of MEG acts as both a reactant and a solvent, overcoming FDCA's initial high melting point and poor solubility.

-

Evacuate and backfill the reactor with high-purity Nitrogen (N₂) three times. Causality: Oxygen must be strictly excluded to prevent oxidative yellowing of the furan ring at high temperatures[5].

-

-

Stage 1: Direct Esterification: Heat the reaction mixture under continuous N₂ flow and mechanical stirring (200 rpm). Maintain at 170 °C for 30 minutes, then ramp to 190–200 °C for 1 to 1.5 hours[5].

-

Catalyst Addition: Cool the reactor slightly to 180 °C and introduce 300 ppm of Sb₂O₃.

-

Stage 2: Polycondensation: Gradually raise the temperature to 230–250 °C over 1 hour. Simultaneously, apply a slow, dynamic vacuum, reducing the pressure from atmospheric to < 1.0 mbar over 30 minutes[4].

-

Causality: Slow vacuum application prevents the sudden boiling and foaming of unreacted MEG, which would contaminate the vacuum lines and ruin the stoichiometric balance[1].

-

-

Viscosity Management: As the polymer chains grow, the melt viscosity will increase exponentially. Reduce the stirring speed sequentially (from 100 rpm to 50 rpm) to prevent excessive shear stress and localized shear heating, which causes polymer degradation[5].

-

Validation Checkpoint 2 (The Weissenberg Effect): Monitor the torque of the mechanical stirrer. The reaction is terminated when the torque reaches a constant, predetermined plateau, indicating the target molecular weight has been achieved[9].

-

-

Quenching: Break the vacuum with N₂, extrude the polymer melt into a cold-water bath, and pelletize the resulting amorphous PEF.

Protocol B: Solid-State Polymerization (SSP)

Objective: Upgrade the molecular weight of the PEF prepolymer for high-performance applications (e.g., pharmaceutical packaging films, high-strength yarns)[7].

Step-by-Step Methodology:

-

Crystallization: Anneal the amorphous PEF pellets at 130 °C for 2 hours under N₂.

-

Causality: Amorphous pellets will melt and fuse together during SSP. Pre-crystallizing them ensures they remain discrete, free-flowing solid particles at elevated temperatures.

-

-

SSP Heating: Transfer the crystallized pellets to a vacuum oven or a fluidized bed reactor. Heat to 190–200 °C (which is strictly between the glass transition temperature, Tg, and the melting point, Tm) under high vacuum (< 0.1 mbar) or continuous inert gas flow[1],[4].

-

Chain Extension: Maintain these conditions for 24 to 48 hours.

-

Cooling: Cool to room temperature under N₂ before exposing to ambient air.

Caption: Step-by-step workflow for two-stage melt and solid-state polymerization of PEF.

Quality Control and Material Characterization

To validate the success of the polymerization, the following analytical techniques are mandatory:

-

Intrinsic Viscosity (IV): Measured using a capillary viscometer in a solvent mixture (e.g., phenol/tetrachloroethane). For fiber and bottle-grade PEF, an IV of at least 0.6 dL/g is required[7].

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are utilized to track hydroxyl and carboxyl end-group conversion, ensuring stoichiometric balance and identifying any etherification side-reactions (e.g., formation of diethylene glycol linkages).

-

Differential Scanning Calorimetry (DSC): Used to confirm the glass transition temperature (Tg ~ 85 °C) and melting point (Tm ~ 210 °C), which dictate the thermal processing window for the polymer[10].

References

-

Bio-polyethylene furanoate (Bio-PEF) from lignocellulosic biomass adapted to the circular bioeconomy . BioResources. Available at: [Link]

-

Poly(Ethylene Furanoate) along Its Life-Cycle from a Polycondensation Approach to High-Performance Yarn and Its Recyclate . PMC (NIH). Available at: [Link]

-

Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers . ACS Publications. Available at: [Link]

-

Proposed mechanism for FDCA‐based polyesters synthesized by solution polymerization . ResearchGate. Available at: [Link]

-

Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid . RSC Publishing. Available at: [Link]

-

Enzymatic polymerization of furan-based polymers in biobased solvents . RSC Publishing. Available at: [Link]

-

Scheme 2. Decarboxylation of FDCA . ResearchGate. Available at: [Link]

-